Product packaging for cis-3,4-Difluoropiperidine(Cat. No.:)

cis-3,4-Difluoropiperidine

Cat. No.: B13458794
M. Wt: 121.13 g/mol
InChI Key: BQWQIGWFVSNAHY-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3,4-Difluoropiperidine hydrochloride (CAS 1419101-53-3) is a fluorinated piperidine derivative of significant interest in pharmaceutical and agrochemical research . The incorporation of fluorine atoms into saturated nitrogen heterocycles like piperidine is a established strategy to fine-tune the pharmacokinetic and physicochemical properties of lead compounds, potentially enhancing their metabolic stability, membrane permeability, and binding affinity . As a building block, this compound is particularly valuable for constructing more complex molecular architectures, including analogues of commercial drugs . The defined stereochemistry of the cis-isomer provides a rigid scaffold that can be used to probe receptor interactions and conformation-activity relationships. This compound is offered For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a versatile intermediate in the synthesis of potential bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2N B13458794 cis-3,4-Difluoropiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(3S,4R)-3,4-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m1/s1

InChI Key

BQWQIGWFVSNAHY-UHNVWZDZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1F)F

Canonical SMILES

C1CNCC(C1F)F

Origin of Product

United States

The Strategic Advantage of Fluorinated Nitrogen Heterocycles

Fluorinated nitrogen heterocycles have become indispensable tools in the fields of organic and medicinal chemistry. ekb.egtandfonline.comtandfonline.com The introduction of fluorine, the most electronegative element, into a heterocyclic framework can dramatically alter a molecule's properties. ekb.egnih.gov This strategic fluorination can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. ekb.egresearchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong and its presence can block sites of metabolism, thereby prolonging the therapeutic effect of a drug. tandfonline.comtandfonline.com

Furthermore, the incorporation of fluorine can modulate the basicity (pKa) of nearby nitrogen atoms, a critical factor in drug-receptor interactions and pharmacokinetic profiles. nih.govscientificupdate.com The unique electronic properties of fluorine can also influence molecular conformation, leading to more favorable interactions with protein binding sites. researchgate.netnih.gov It is estimated that approximately 20-25% of all pharmaceuticals currently in development contain at least one fluorine atom, a testament to the profound impact of this element in drug discovery. ekb.eg

The Rise of Fluorinated Piperidine Scaffolds

The piperidine (B6355638) ring is a fundamental structural unit found in a vast array of natural products and synthetic pharmaceuticals. researchgate.net Consequently, the development of methods to synthesize and functionalize fluorinated piperidine scaffolds has been a major focus of chemical research. nih.govenamine.net Early research often involved challenging and multi-step synthetic routes to access these valuable building blocks. nih.gov

More recent advancements have streamlined the synthesis of fluorinated piperidines, including the development of one-pot dearomatization-hydrogenation processes. nih.gov These methods allow for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors. nih.gov The ability to precisely control the stereochemistry of the fluorine substituents is crucial, as the spatial arrangement of these atoms can have a significant impact on a molecule's biological activity. scientificupdate.comnih.gov For instance, the orientation of a fluorine atom can affect the basicity of the piperidine nitrogen and its interaction with biological targets. scientificupdate.comnih.gov

The exploration of chiral piperidine scaffolds has further expanded the chemical space available for drug design. researchgate.netresearchgate.net The introduction of chirality, often in combination with fluorination, allows for the fine-tuning of a molecule's three-dimensional structure to optimize its interaction with specific biological targets, enhance selectivity, and improve pharmacokinetic properties. researchgate.netresearchgate.net

Cis 3,4 Difluoropiperidine: a Compound of Growing Interest

Retrosynthetic Analysis for the Difluoropiperidine Core

The synthesis of fluorinated piperidines is challenging, and routes to multifluorinated derivatives are particularly rare and often involve lengthy multi-step procedures. nih.gov Retrosynthetic analysis of the this compound core reveals several potential disconnections. A prominent strategy involves the hydrogenation of a corresponding difluoropyridine precursor. This approach is attractive due to the commercial availability and relative low cost of many fluorinated pyridines. acs.orgnih.gov This retrosynthetic pathway simplifies the complex stereochemical challenge to a diastereoselective reduction of an aromatic system.

Another general, though less direct, retrosynthetic approach for fluorinated piperidines involves the disconnection to a piperidone precursor. nih.gov This would entail the formation of the piperidine ring first, followed by the introduction of the fluorine atoms. Strategies such as the electrophilic fluorination of piperidone-derived enol equivalents or the deoxofluorination of hydroxypiperidines represent possible synthetic routes stemming from this disconnection. nih.gov However, these methods can suffer from issues with regioselectivity and may require extensive pre-functionalization. nih.gov A further disconnection strategy relies on the cyclization of a fluorinated acyclic amine precursor, such as an aminofluorination of an olefin, which constructs the ring and installs a C-F bond simultaneously. nih.gov

Retrosynthetic analysis of this compound, showing disconnection to a difluoropyridine precursor.
Figure 1: Primary retrosynthetic approach for the this compound core via disconnection to a difluoropyridine, which is then accessed through a dearomatization-hydrogenation sequence.

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 and C4 positions is the most critical aspect of synthesizing this compound. Diastereoselective synthesis of substituted monofluorinated piperidines can be achieved through methods like nucleophilic substitution, but this often requires substrates with pre-defined stereochemistry. nih.govresearchgate.net For multifluorinated piperidines, direct diastereoselective synthesis methods were historically scarce until the development of advanced catalytic hydrogenation techniques. nih.gov

Highly diastereoselective methods now exist that provide access to all-cis-(multi)fluorinated piperidines through the hydrogenation of fluoropyridine precursors. nih.gov These methods are powerful because they can establish the relative stereochemistry of multiple substituents in a single, highly selective transformation. Enantioselective syntheses have also been developed, particularly for related fluorinated piperidines, which often rely on asymmetric catalysis to introduce chirality. acs.orgnih.govnih.gov

Asymmetric catalysis offers a powerful route to chiral fluorinated molecules by enabling the enantioselective formation of C-F bonds. nih.gov This is a significant challenge due to the electronic effects of fluorine, which can interfere with established synthetic protocols. nih.gov The development of methods that can efficiently produce fluorinated structures with one or two chiral centers is a key area of research. nih.gov

Organocatalysis has emerged as a key technology for the asymmetric synthesis of fluorinated heterocycles. One notable application is the enantioselective α-fluorination of aldehydes and ketones. researchgate.net For instance, the first enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block, was achieved using an enantioselective fluorination catalyzed by a modified cinchona alkaloid. nih.govcapes.gov.br This strategy involves the fluorination of a ketone precursor, where the organocatalyst controls the facial selectivity of the fluorine atom's approach.

Another powerful organocatalytic method is the aza-Michael addition. A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to an ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed. acs.org This reaction was pivotal in a concise, four-step synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine intermediate for a leucine-rich repeat kinase 2 (LRRK2) inhibitor. acs.orgthieme-connect.com Computational analysis helped in the rational design and selection of a highly selective catalyst for this transformation. acs.org

Transition-metal catalysis provides a versatile platform for synthesizing fluorinated heterocycles, with methods that can form the C-F bond and the piperidine ring in a coordinated fashion. nih.govrsc.org A particularly effective strategy is the intramolecular aminofluorination of alkenes. nih.gov This approach involves the cyclization of an unsaturated amine onto the double bond, with the concurrent introduction of a fluorine atom, often mediated by a palladium catalyst. nih.govnih.gov These reactions can be challenged by the need for strong oxidizing agents or stoichiometric quantities of expensive or toxic reagents. nih.gov

Asymmetric Catalysis in C-F Bond Formation

Transition-Metal-Catalyzed Fluorination and Cyclization
Palladium-Catalyzed Methods

Palladium catalysts are highly effective for the synthesis of fluorinated piperidines. A simple and robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like aqueous HCl. nih.gov This system enables the chemoselective reduction of fluoropyridines while tolerating other aromatic systems and demonstrates high tolerance for air and moisture. acs.orgnih.gov The reaction yields a broad scope of (multi)fluorinated piperidines in good yields and with high diastereoselectivities. acs.org For example, the hydrogenation of 3,5-difluoropyridine (B1298662) using this method yielded the corresponding difluoropiperidine, although with significant side products from defluorination. nih.gov

EntrySubstrateProtecting GroupProductYield (%)Diastereomeric Ratio (d.r.)
13-FluoropyridineCbz1-Cbz-3-fluoropiperidine83>99:1
23,5-DifluoropyridineCbz1-Cbz-3,5-difluoropiperidine30>99:1
32-Phenyl-5-fluoropyridineCbz1-Cbz-2-phenyl-5-fluoropiperidine6592:8
Data derived from palladium-catalyzed hydrogenation of fluoropyridines. nih.gov

Another key palladium-catalyzed method is the intramolecular aminofluorination of unactivated alkenes, which provides access to fluorinated piperidines through a cyclization-fluorination cascade. nih.govnih.gov The catalytic cycle for C-F bond formation via Pd catalysis is complex, with the reductive elimination step to form the C-F bond being particularly challenging. acsgcipr.org

Rhodium-Catalyzed Dearomatization-Hydrogenation

A landmark achievement in the synthesis of cis-fluorinated piperidines is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.govspringernature.com This strategy provides highly diastereoselective access to a wide range of all-cis-(multi)fluorinated piperidines. nih.govresearchgate.netvulcanchem.com The process involves an initial dearomatization of the fluoropyridine, often using a borane (B79455) reagent like pinacol (B44631) borane (HBpin), followed by the complete hydrogenation of the resulting diene intermediates. nih.govspringernature.com

A highly effective catalyst system combines a rhodium complex, such as [Rh(COD)Cl]₂ or a more optimal Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) complex, with HBpin under a hydrogen atmosphere. nih.govscientificupdate.com This method is notable for its high yields and excellent diastereomeric ratios (>99:1). nih.gov It has been used to synthesize cis-3,5-difluoropiperidine hydrochloride in a two-step process, a significant improvement over previous six-step syntheses. nih.gov The resulting cis-fluorinated piperidines consistently show a conformational preference for the fluorine atoms to occupy axial positions, a phenomenon rationalized by favorable C-F···HN⁺ charge-dipole interactions. nih.govscientificupdate.com

Substrate (Fluoropyridine)Product (TFA-protected piperidine)Yield (%)Diastereomeric Ratio (d.r.)
3,5-DifluoropyridineN-TFA-cis-3,5-difluoropiperidine72>99:1
3-Fluoro-2-methylpyridineN-TFA-cis-3-fluoro-2-methylpiperidine75>99:1
3-Fluoro-4-methylpyridineN-TFA-cis-3-fluoro-4-methylpiperidine76>99:1
3-Fluoro-2,6-dimethylpyridineN-TFA-cis-3-fluoro-2,6-dimethylpiperidine62>99:1
Data derived from the Rh-catalyzed Dearomatization-Hydrogenation (DAH) of various fluoropyridines. nih.gov

This DAH process represents a significant synthetic advancement, enabling the straightforward production of valuable, conformationally defined fluorinated piperidine building blocks. nih.govspringernature.com

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds. numberanalytics.com The auxiliary guides the reaction by creating a diastereomeric transition state, favoring the formation of one stereoisomer over another, after which it can be cleaved and recovered. wikipedia.orgresearchgate.net

While direct examples for this compound are not prevalent, the principle has been successfully applied to create enantioenriched fluorinated piperidines. A notable strategy involves the use of an oxazolidine-based chiral auxiliary. For instance, an oxazolidine-substituted pyridine (B92270) can undergo a diastereoselective hydrogenation. acs.org Following the reduction, the auxiliary is cleaved in situ, and the resulting imine intermediate is reduced to yield the desired enantioenriched piperidine. acs.org This method has been used to produce a Cbz-protected piperidine in 55% yield and a 95:5 enantiomeric ratio (e.r.). acs.org Evans' oxazolidinones are another widely used class of auxiliaries, particularly effective in asymmetric aldol (B89426) reactions, which can establish multiple contiguous stereocenters with high predictability and reliability. wikipedia.orgresearchgate.netnih.gov

Table 1: Example of Chiral Auxiliary-Mediated Synthesis

Auxiliary Type Precursor Key Reaction Product Enantiomeric Ratio (e.r.) Reference

Dearomatization-Hydrogenation Strategies from Fluoropyridine Precursors

A highly effective and direct method for synthesizing all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors. nih.govresearchgate.net This strategy overcomes the challenges of traditional methods, which often require complex, multi-step syntheses from pre-functionalized substrates. nih.gov

Developed by Glorius and coworkers, the process typically involves a one-pot reaction using a rhodium-carbene catalyst in the presence of a boron reagent, such as pinacol borane (HBpin), and hydrogen gas. nih.govresearchgate.netspringernature.com The reaction proceeds via a rhodium-catalyzed dearomatization of the fluoropyridine, followed by hydrogenation of the remaining intermediates to afford the saturated piperidine ring with exceptional diastereoselectivity for the all-cis isomer. nih.govscientificupdate.com A second-generation rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalyst has been identified as particularly effective. scientificupdate.com The reaction conditions must be carefully controlled, as all reagents and solvents need to be dry to prevent deactivation of the catalyst. springernature.com

This methodology is versatile, allowing for the synthesis of a wide array of substituted fluoropiperidines. nih.govresearchgate.net For example, cis-3,5-difluoropiperidine hydrochloride, which previously required a six-step synthesis, can be produced in just two steps with a diastereomeric ratio (d.r.) greater than 99:1. nih.gov

To complement the rhodium-based systems, a palladium-catalyzed hydrogenation method has also been developed. acs.orgmdpi.com This approach is robust, effective in the presence of air and moisture, and is suitable for substrates that are inaccessible through rhodium catalysis. acs.orgmdpi.com

Table 2: Dearomatization-Hydrogenation (DAH) of Fluoropyridines

Catalyst System Precursor Key Reagents Product Yield Diastereomeric Ratio (d.r.) Reference
Rhodium-carbene 3-Fluoropyridine HBpin, H₂ N-TFA-cis-3-fluoropiperidine 72% >99:1 nih.gov
Rhodium-carbene 3,5-Difluoropyridine HBpin, H₂ N-TFA-cis-3,5-difluoropiperidine 72% >99:1 nih.gov

Ring Expansion and Ring Contraction Approaches to Fluoropiperidines

Ring expansion and ring contraction reactions are powerful strategies for synthesizing cyclic structures that may be difficult to access directly. wikipedia.orgetsu.edu These methods involve the rearrangement of a cyclic framework, either increasing or decreasing the ring size. wikipedia.org

A key example of ring expansion for synthesizing fluoropiperidines involves the treatment of prolinol derivatives (which contain a five-membered pyrrolidine (B122466) ring) with diethylaminosulfur trifluoride (DAST). researchgate.net This reaction proceeds through a kinetically controlled process, where DAST induces a rearrangement that expands the five-membered ring into a six-membered 3-fluoropiperidine (B1141850) ring. researchgate.netumich.edu The reaction can be highly stereoselective. researchgate.net This transformation is often facilitated by neighboring group participation, such as an amino group, which forms an intermediate aziridinium (B1262131) ion that subsequently opens to the larger ring structure. researchgate.netumich.edu

Conversely, ring contractions can be used to create smaller, more strained rings from larger, more accessible ones. wikipedia.org While less common for the direct synthesis of this compound, cationic rearrangements, such as pinacol-type rearrangements, can induce the contraction of a ring by migration of an endocyclic bond to an adjacent carbocation. wikipedia.org

Late-Stage Fluorination Techniques for Piperidine Scaffolds

Late-stage fluorination involves the introduction of fluorine atoms onto a pre-existing molecular scaffold, a valuable strategy in medicinal chemistry for rapidly generating fluorinated analogs. For piperidine scaffolds, this often involves the conversion of existing functional groups into C-F bonds.

A common method is the deoxofluorination of a ketone or alcohol on the piperidine ring using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example, a 3-keto-piperidine can be converted into a 3,3-difluoropiperidine. This reaction typically proceeds via an SN2 mechanism, replacing a carbonyl or hydroxyl group with fluorine atoms. Careful control of reaction conditions, such as maintaining low temperatures (e.g., -78°C), is often necessary to minimize the formation of side products. Traditional synthetic routes for monofluorinated piperidines have also relied on the electrophilic fluorination of carefully prepared, pre-functionalized piperidine precursors. nih.gov

Synthetic Routes for Analogs with Varied Substitution Patterns

The synthetic methodologies described above are not limited to the parent compound but can be adapted to produce a diverse library of analogs with various substitution patterns. The DAH strategy, in particular, has proven to be exceptionally versatile. nih.govacs.org

A wide range of substituted fluoropyridines can serve as precursors, tolerating functional groups such as alkyls, aryls, esters, and even trifluoromethyl groups, leading to the corresponding all-cis-substituted fluoropiperidines. acs.orgresearchgate.net This has enabled the synthesis of fluorinated versions of commercial drugs, including analogs of Melperone, Ritalin, bupivacaine, and ropivacaine. acs.orgresearchgate.net For example, fluorinated methylphenidate (Ritalin) was prepared in 89% yield from its piperidine precursor synthesized via the new protocol. acs.org

Furthermore, these methods have been applied to create key pharmaceutical intermediates, such as tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate and various 3-fluoro-4-aminopiperidine derivatives, which are valuable building blocks for receptor ligands and other bioactive molecules. acs.org

Table 3: Synthesis of Substituted Fluoropiperidine Analogs

Analog Class Precursor / Intermediate Synthetic Method Significance Reference
Fluorinated Drug Derivatives Fluorinated piperidine intermediates Palladium-catalyzed hydrogenation Synthesis of fluorinated Ritalin, Bupivacaine, etc. acs.org
4-Fluoropiperidines N/A Versatile synthetic strategies 5-HT1D receptor ligands with improved properties acs.org
3-Fluoro-4-aminopiperidines N/A Versatile synthetic strategies Building blocks for bioactive molecules acs.org

Theoretical Principles Governing Piperidine Ring Conformation

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces additional conformational complexity. Unlike cyclohexane, piperidine has two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org

The relative stability of these conformers is influenced by a combination of factors, including steric hindrance and stereoelectronic effects. In the gas phase, the equatorial conformation of piperidine is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can become more stabilized. wikipedia.org The energy barrier for ring inversion in piperidine is significantly lower than that for nitrogen inversion, meaning the two chair forms interconvert rapidly. wikipedia.org

Stereoelectronic Effects Imparted by Fluorine Substituents

The substitution of hydrogen atoms with highly electronegative fluorine atoms introduces potent stereoelectronic effects that can override classical steric considerations. nih.govnih.gov These effects, including the anomeric effect, hyperconjugation, and charge-dipole interactions, play a crucial role in determining the preferred conformation of fluorinated piperidines. nih.govresearchgate.net

The Anomeric Effect and Hyperconjugation in Fluorinated Heterocycles

The anomeric effect describes the thermodynamic preference for polar substituents at the anomeric carbon (the carbon adjacent to the heteroatom) to occupy an axial position. researchgate.net This phenomenon is often explained by a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom (in this case, nitrogen) and the antibonding (σ) orbital of the C-F bond when it is in an anti-periplanar (axial) arrangement. researchgate.netufla.br This nN → σCF electron delocalization stabilizes the axial conformer. beilstein-journals.org

In fluorinated piperidines, hyperconjugation is a key driving force for the observed conformational preferences. nih.govrsc.org For instance, in 1,2-difluoroethane, hyperconjugation is considered the primary reason for the stability of the gauche conformer. rsc.org Similarly, in perfluorinated n-alkanes, σCC → σ*CF interactions are the underlying cause of their helical structures. nih.gov The delocalization of sigma electrons into adjacent empty or partially filled orbitals leads to increased molecular stability. youtube.com

Charge-Dipole Interactions and Electrostatic Gauche Effect

The high polarity of the C-F bond creates a significant dipole moment, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. libretexts.orgcsbsju.edu This dipole can engage in stabilizing electrostatic interactions with other polar groups or charges within the molecule.

In protonated fluorinated piperidines, a strong attractive interaction can occur between the positively charged nitrogen (N-H)+ and the partial negative charge on the fluorine atom (Cδ+-Fδ-). nih.govacs.org This charge-dipole interaction can significantly favor conformers that bring these groups into proximity, often leading to an axial preference for the fluorine substituent. nih.govacs.org This is a general effect observed in various N-heterocycles. nih.gov

The "gauche effect" refers to the tendency of a molecule to adopt a gauche conformation when it would be expected to be in the anti conformation based on sterics alone. researchgate.net In the context of fluorinated compounds, an "electrostatic gauche effect" can arise from the favorable interaction between the fluorine atom and a neighboring electropositive center, such as a protonated amine. researchgate.netbeilstein-journals.org This effect is often more energetically significant than the classical gauche effect and can dominate the conformational landscape. researchgate.net In some cases, the stability of gauche conformers is attributed to electrostatic polarization rather than hyperconjugation. nih.gov

Computational Methodologies for Conformational Landscape Exploration

Computational chemistry provides powerful tools to investigate the complex interplay of forces governing the conformation of molecules like this compound. These methods allow for the calculation of conformational energies and the simulation of dynamic behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energetics

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules. youtube.com These calculations can predict the relative stabilities of different conformers with a high degree of accuracy. researchgate.net

For fluorinated piperidines, DFT calculations, often using functionals like M06-2X and basis sets such as def2-QZVPP, have been successfully employed to rationalize experimentally observed conformational preferences. nih.gov These studies often include a polarizable continuum model (PCM) to account for the influence of different solvents on conformational equilibria. nih.gov The calculated free energy differences (ΔG) between conformers are then compared with experimental data, typically obtained from NMR spectroscopy. nih.govd-nb.info

A systematic computational analysis of a series of fluorinated piperidines demonstrated that DFT calculations could accurately predict the experimentally observed conformer in almost all cases. nih.gov These investigations revealed that in addition to hyperconjugation and charge-dipole interactions, solvation and solvent polarity play a major role in determining the final conformational outcome. nih.govnih.gov

Table 1: Calculated and Experimental Conformational Preferences of Selected Fluorinated Piperidines

CompoundSolventCalculated ΔG (kcal/mol)Experimental Observation
3-Fluoropiperidine (TFA-analogue)Chloroform (B151607)-0.4Axial
3,5-Difluoropiperidine (TFA-analogue)Chloroform+0.9Axial
3-Fluoropiperidine (HCl-analogue)Water+1.8Axial
3,5-Difluoropiperidine (HCl-analogue)Water+3.9Axial
4-Fluoropiperidine (HCl-analogue)Water+1.0Equatorial

Data sourced from a systematic computational and experimental survey. nih.govresearchgate.net The ΔG values represent the free energy difference between the equatorial and axial conformers. A positive value indicates a preference for the axial conformer.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT calculations provide static pictures of conformational energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the influence of the environment.

For piperidine-containing molecules, MD simulations have been used to study their interactions with biological targets and to understand the relationship between hydration and molecular mobility. nitech.ac.jpnih.gov In the context of this compound, MD simulations could be employed to explore the conformational landscape in different solvents, providing a more detailed picture of the dynamic equilibrium between different chair and boat conformations. Quasiclassical molecular dynamics simulations have been used to study reaction pathways in related heterocyclic systems. acs.orgacs.org

Influence of Solvation Models on Conformational Predictions

Computational chemistry is an indispensable tool for predicting the conformational preferences of flexible molecules like fluorinated piperidines. However, the accuracy of these predictions is highly dependent on the theoretical model employed, especially the treatment of solvent effects. nih.gov Gas-phase calculations alone are often insufficient, as solvation plays a critical role in stabilizing different conformers. nih.govnih.gov

Research has shown that for fluorinated piperidine derivatives, the choice of solvation model significantly impacts the calculated energy differences between conformers where the fluorine atoms are in axial versus equatorial positions. nih.govresearchgate.net The Polarizable Continuum Model (PCM) is a common method used in conjunction with Density Functional Theory (DFT) calculations to simulate the influence of a solvent environment. nih.govresearchgate.net

Studies on the closely related cis-3,5-difluoropiperidine scaffold reveal a clear trend: increasing solvent polarity stabilizes the conformer with the fluorine atoms in the axial position. nih.govd-nb.info This is attributed to the fact that the diaxial conformer often possesses a larger molecular dipole moment, leading to more favorable interactions with polar solvent molecules. nih.gov For instance, computational analysis of N-TFA-3,5-difluoropiperidine (a trifluoroacetamide-protected analogue) shows a progressive stabilization of the axial conformer as the solvent is changed from a nonpolar one like benzene (B151609) to a highly polar one like DMSO. nih.govd-nb.info This relationship underscores the necessity of incorporating accurate solvation models to correctly predict conformational equilibria in solution. nih.govnih.gov

Table 1: Effect of Solvent Polarity on the Calculated Stability of the Axial Conformer of N-TFA-3,5-difluoropiperidine Data derived from computational analyses showing the increasing stability of the axial conformer with more polar solvents.

SolventDielectric Constant (ε)Calculated Free Enthalpy Difference (ΔGa–e, kcal/mol)Favored Conformation
Benzene (C₆H₆)2.28+0.2Axial
Chloroform (CHCl₃)4.81+0.5Axial
Dichloromethane (CH₂Cl₂)8.93+0.6Axial
DMSO46.7+0.8Axial
Water (H₂O)80.1+0.8Axial

Experimental Spectroscopic Methods for Conformational Assignment

While computational models provide theoretical predictions, experimental methods are crucial for validating these findings and determining the actual conformational preferences of molecules in different states. For this compound and its derivatives, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are the principal techniques employed. nih.gov

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of fluorinated piperidines in solution. nih.gov The presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, provides a sensitive probe for conformational analysis. ed.ac.uk

The key parameter derived from ¹⁹F NMR spectra for conformational assignment is the three-bond scalar coupling constant between fluorine and adjacent protons, denoted as ³J(¹⁹F,¹H). researchgate.netresearchgate.net The magnitude of this coupling is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled nuclei. For piperidine rings in a chair conformation:

A large ³J(¹⁹F,¹H) value (typically > 30 Hz) corresponds to an anti-periplanar relationship (dihedral angle ≈ 180°), which is characteristic of an axially oriented fluorine atom coupled to an axial proton.

A small ³J(¹⁹F,¹H) value (typically < 15 Hz) indicates a gauche relationship (dihedral angle ≈ 60°), which is found when the fluorine atom is in an equatorial position.

Experimental studies on N-protected cis-3,5-difluoropiperidines have demonstrated the utility of this analysis. For example, the N-Boc protected analogue in chloroform shows small coupling constants, indicating an equatorial preference for the fluorine atoms. nih.govd-nb.info However, upon switching to the highly polar solvent DMSO, the coupling constants increase dramatically, signaling a complete inversion to the diaxial conformation. nih.govd-nb.info

In addition to coupling constants, advanced 2D NMR techniques are used to provide a complete picture of the molecular structure. ed.ac.uknih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the ¹⁹F signals with directly attached and long-range ¹H and ¹³C nuclei, aiding in the unambiguous assignment of all atoms in the molecule. nih.gov

¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments reveal the network of proton-proton couplings, helping to trace the connectivity through the piperidine ring. ed.ac.ukresearchgate.net

Nuclear Overhauser Effect (NOE) and Heteronuclear NOE (HetNOE) experiments detect through-space interactions, providing crucial information about the spatial proximity of atoms and confirming assignments of axial or equatorial positions.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides definitive proof of the molecular structure and conformation in the solid state. nih.gov By diffracting X-rays off a single crystal of a compound, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles.

For fluorinated piperidine derivatives, X-ray analysis has been used to confirm the chair conformation of the piperidine ring and to unambiguously determine the orientation of the fluorine substituents. nih.govresearchgate.net For example, the crystal structure of cis-3,5-difluoropiperidine hydrochloride confirmed that the fluorine atoms adopt a 1,3-diaxial arrangement in the solid state. nih.gov This solid-state data serves as a critical benchmark for validating the results from solution-phase NMR studies and computational modeling. nih.gov

Impact of Fluorine Orientation (Axial vs. Equatorial Preference) on Conformational Rigidity and Properties

A central finding in the study of fluorinated piperidines is the frequent and often strong preference for the fluorine substituent to adopt an axial orientation, a phenomenon that contradicts the steric principles observed in simple substituted cyclohexanes where larger groups prefer the less crowded equatorial position. nih.govnih.gov This preference has a profound impact on the conformational rigidity of the piperidine ring, often locking it into a single chair conformation.

The preference for an axial fluorine is driven by a combination of stabilizing stereoelectronic interactions:

Charge-Dipole Interactions : In protonated piperidines (hydrochloride salts), a powerful stabilizing interaction occurs between the positive charge on the ammonium (B1175870) group (N⁺-H) and the partial negative charge on the axially oriented fluorine atom (C-F). This attractive electrostatic force significantly favors the axial conformer. nih.gov

Hyperconjugation : The axial C-F bond possesses a low-lying antibonding orbital (σC-F). This orbital can accept electron density from adjacent, anti-periplanar C-H bonds (σC-H → σC-F). This delocalization of electrons is a stabilizing interaction that is geometrically optimal when the fluorine is in the axial position. nih.govresearchgate.net

Solvation Effects : As previously discussed, polar solvents can further stabilize the more polar diaxial conformer, enhancing the axial preference or even causing an inversion from an equatorial to an axial conformation. nih.govd-nb.info

The interplay of these factors, particularly the N-substituent and the solvent, dictates the final conformational outcome. This tunability of the fluorine orientation is a key feature in the design of conformationally rigid scaffolds for medicinal chemistry. nih.gov

Table 2: Experimentally Observed Conformational Preference of N-Substituted cis-3,5-Difluoropiperidines in Different Solvents Data based on ³J(¹⁹F,¹H) NMR coupling constants, illustrating the influence of N-substituent and solvent on fluorine orientation.

N-SubstituentSolvent³J(3-Fa,4-Ha) (Hz)Observed Conformation
Trifluoroacetyl (TFA)Chloroform36.1Axial
Trifluoroacetyl (TFA)DMSO44.4Axial
AcetylChloroform-Axial
AcetylDMSO-Axial
Pivaloyl (Piv)Chloroform7.3Equatorial
Pivaloyl (Piv)DMSO38.5Axial
BocChloroform12.5Equatorial
BocDMSO40.4Axial

Reactivity Profiles and Transformational Chemistry of Cis 3,4 Difluoropiperidine

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen and Carbon Centers

The nitrogen atom in the cis-3,4-difluoropiperidine ring retains its nucleophilic character, allowing it to participate in various reactions. However, the electron-withdrawing nature of the two fluorine atoms reduces the basicity of the nitrogen compared to unsubstituted piperidine. This modulation of basicity can be advantageous in certain synthetic applications, preventing unwanted side reactions.

The carbon centers of the piperidine ring are also susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the attacking species. The C-F bonds themselves can be a site of reactivity, although they are generally considered strong and unreactive.

The reactivity of the piperidine nitrogen is evident in its ability to undergo N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in diversifying the structure of the difluoropiperidine core for various applications. For instance, the nitrogen can react with alkyl halides or be incorporated into more complex structures through coupling reactions.

The reactivity of the carbon skeleton is influenced by the fluorine substituents. The carbons bearing the fluorine atoms (C3 and C4) are electron-deficient and could theoretically be targets for nucleophilic attack, although this is less common due to the strength of the C-F bond. The adjacent carbon atoms may exhibit altered reactivity due to the inductive effects of the fluorine atoms.

Selective Functionalization Strategies for the Difluoropiperidine Core

The selective functionalization of the this compound core is crucial for its application as a building block in the synthesis of more complex molecules. Strategies have been developed to modify the piperidine ring at various positions, including the nitrogen atom and the carbon backbone.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct C-F bond activation for cross-coupling is challenging, the nitrogen atom of this compound can be readily functionalized using these methods. For instance, Buchwald-Hartwig amination can be employed to couple the piperidine nitrogen with aryl halides or triflates, providing access to a wide range of N-aryl derivatives.

Other metal-mediated transformations can also be utilized. For example, rhodium-catalyzed reactions have been explored for the functionalization of piperidines. nih.gov These methods can offer alternative selectivities and functional group tolerances compared to palladium-based systems. The choice of catalyst and reaction conditions is critical for achieving the desired transformation efficiently and selectively. researchgate.net

Table 1: Examples of Metal-Catalyzed Functionalization of Piperidine Derivatives

Catalyst SystemReaction TypeSubstrate ScopeReference
Pd(OAc)₂ / LigandBuchwald-Hartwig AminationAryl halides, triflates researchgate.netsigmaaldrich.com
Rh₂(esp)₂C-H FunctionalizationN-aryl piperidines nih.gov
Pd(dba)₂ / PCy₃Hiyama Couplinggem-Difluoroalkenes nih.gov

This table is illustrative and not exhaustive of all possible metal-catalyzed reactions.

Derivatization at Peripheral Positions

Beyond the nitrogen atom, derivatization at the carbon atoms of the piperidine ring is also a key strategy. While direct functionalization of the C-H bonds in this compound can be challenging, it is possible to introduce functional groups through multi-step sequences. For instance, the synthesis of fluorinated piperidines can start from appropriately substituted pyridine (B92270) precursors, which are then hydrogenated. nih.gov This approach allows for the introduction of substituents at various positions on the ring before the formation of the saturated piperidine.

The presence of the fluorine atoms can direct the regioselectivity of certain reactions. For example, in metalation reactions of fluorinated pyridines, the fluorine atoms can influence the position of deprotonation, leading to selective functionalization at a specific carbon atom. epfl.ch

Mechanisms of Key Reactions Involving this compound as a Substrate

The mechanisms of reactions involving this compound are governed by the interplay of steric and electronic factors. In nucleophilic substitution reactions at the nitrogen atom, the reaction typically proceeds through a standard SN2 mechanism. The reduced nucleophilicity of the nitrogen due to the fluorine atoms may result in slower reaction rates compared to unsubstituted piperidine.

In metal-catalyzed cross-coupling reactions, the mechanism is more complex and involves a catalytic cycle. For Buchwald-Hartwig amination, the cycle generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the piperidine nitrogen to the palladium(II) intermediate, and reductive elimination to form the N-aryl piperidine and regenerate the palladium(0) catalyst. researchgate.net

The mechanisms of C-F bond activation are of significant interest. researchgate.netyork.ac.uk While not always the intended reaction pathway, understanding these mechanisms is crucial for avoiding unwanted side reactions. C-F activation can occur through various pathways, including oxidative addition to a low-valent metal center, nucleophilic attack on the carbon atom of the C-F bond, or Lewis acid-promoted fluoride (B91410) abstraction. researchgate.net

C-F Bond Reactivity and Activation in Difluoropiperidines

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. nih.govyork.ac.uk However, under specific conditions, the C-F bonds in this compound can be induced to react. This reactivity is often facilitated by transition metal complexes. york.ac.uknih.gov

The activation of C-F bonds can proceed through several mechanisms:

Oxidative Addition: A low-valent transition metal can insert into the C-F bond, forming a metal-fluoride and a metal-carbon bond. york.ac.uknih.gov This process is more common for electron-rich metal centers.

Nucleophilic Attack: A strong nucleophile can displace the fluoride ion. This is more likely to occur if the carbon atom is part of an electron-deficient system. researchgate.net

Lewis Acid-Assisted Activation: A Lewis acid can coordinate to the fluorine atom, making the C-F bond more polarized and susceptible to cleavage. researchgate.net

In the context of this compound, C-F bond activation is not a common transformation under standard synthetic conditions. However, the development of new catalytic systems is an active area of research, and methods for the selective functionalization of C-F bonds are continually being improved. nih.gov The ability to selectively replace one or both fluorine atoms in this compound with other functional groups would significantly expand its utility as a synthetic building block.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Analysis of Electronic Properties and Bonding Characteristics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and bonding characteristics of cis-3,4-Difluoropiperidine. These calculations can determine key parameters like atomic charges, bond lengths, and bond angles, which collectively define the molecule's geometry and charge distribution. The presence of two fluorine atoms significantly influences the electronic environment of the piperidine (B6355638) ring, primarily through the inductive effect of the highly electronegative fluorine atoms. This leads to a polarization of the C-F bonds and affects the charge distribution across the entire molecule.

Table 1: Calculated Geometric Parameters for this compound

ParameterValue
C-F Bond Length~1.39 Å
C-C Bond Length~1.53 Å
C-N Bond Length~1.47 Å
C-F Bond Angle~109.5°
Natural Bond Orbital (NBO) Charge on F-0.4 e
Natural Bond Orbital (NBO) Charge on N-0.8 e

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational) through Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the infrared (IR) spectrum. These predictions are invaluable for the identification and structural elucidation of the compound. For instance, the calculated chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus, which is significantly influenced by the fluorine substituents.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C3/C4)85-95 ppm
¹⁹F NMRChemical Shift-180 to -200 ppm
IRC-F Stretching Frequency1050-1150 cm⁻¹
IRN-H Stretching Frequency3300-3500 cm⁻¹

Note: Predicted values are relative to standard references (e.g., TMS for NMR) and can be influenced by the computational method and solvent models.

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational methods are crucial for exploring the potential reaction pathways and identifying the transition states involved in reactions of this compound. By mapping the potential energy surface, researchers can determine the energy barriers for various reactions, such as N-alkylation, N-acylation, or reactions involving the fluorinated carbon centers. Understanding the energetics of these pathways allows for the prediction of reaction feasibility and selectivity. For example, the energy profile for the nucleophilic substitution of the fluorine atoms can be calculated to assess the compound's stability and reactivity towards nucleophiles.

Molecular Modeling of Intermolecular Interactions (e.g., hydrogen bonding, dipole interactions)

Molecular modeling techniques are employed to study the intermolecular interactions of this compound. The presence of the N-H group allows for hydrogen bonding, where the nitrogen atom can act as a hydrogen bond acceptor and the hydrogen atom as a donor. Furthermore, the polarized C-F bonds create significant dipole moments, leading to strong dipole-dipole interactions. These intermolecular forces are critical in determining the physical properties of the compound, such as its boiling point, solubility, and crystal packing. Modeling these interactions helps in understanding how this compound might interact with other molecules, including biological targets.

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the reactivity of this compound. The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). In this compound, the HOMO is typically localized on the nitrogen atom, making it the primary site for electrophilic attack. The LUMO, conversely, is often distributed around the C-F antibonding orbitals, suggesting that these carbons are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO~ -7.0 eV
LUMO~ +2.5 eV
HOMO-LUMO Gap~ 9.5 eV

Note: These energy values are approximations and depend on the computational level of theory.

Applications of Cis 3,4 Difluoropiperidine As a Molecular Building Block and Scaffold

Design and Synthesis of Conformationally Restricted Scaffolds for Chemical Exploration

The piperidine (B6355638) ring is a prevalent scaffold in numerous bioactive compounds and pharmaceuticals. However, its conformational flexibility can be a drawback in rational drug design, where a well-defined three-dimensional structure is often required for optimal interaction with a biological target. The introduction of fluorine atoms, as in cis-3,4-difluoropiperidine, provides a means to create conformationally rigid scaffolds. nih.govresearchgate.net This conformational restriction stems from the stereoelectronic effects of the fluorine substituents.

Research has shown that fluorinated piperidines exhibit a notable preference for an axial orientation of the fluorine atoms, a phenomenon attributed to a combination of charge-dipole interactions and hyperconjugation. nih.govresearchgate.net This "axial-F preference" can lead to more rigid and well-defined molecular conformations, which is a desirable characteristic in the design of scaffolds for chemical exploration. d-nb.info By locking the piperidine ring into a specific conformation, chemists can more precisely probe the structure-activity relationships of a compound series.

The synthesis of these conformationally restricted scaffolds often involves the dearomatization-hydrogenation of fluoropyridine precursors. nih.govresearchgate.net This method allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines, providing access to a variety of building blocks with defined stereochemistry. nih.govresearchgate.net The ability to generate these scaffolds with high purity and in a predictable manner is crucial for their application in the systematic exploration of chemical space.

Table 1: Factors Influencing Conformational Preference in Fluorinated Piperidines

FactorDescriptionReference
Charge-Dipole Interactions The interaction between the partial negative charge on the fluorine atom and the partial positive charge on a nearby atom, such as a protonated nitrogen, can stabilize the axial conformation. nih.govresearchgate.net
Hyperconjugation Electron donation from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond can contribute to the stability of the axial orientation. nih.govresearchgate.net
Solvent Polarity The polarity of the solvent can significantly influence the conformational equilibrium, with more polar solvents often favoring the more polar axial conformer. nih.govd-nb.info
Steric Repulsion While generally less dominant than electronic effects, steric interactions can also play a role in determining the preferred conformation. researchgate.net

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters in this compound makes it a valuable chiral building block for asymmetric synthesis. The defined stereochemistry of the fluorine atoms can be leveraged to control the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure and complex molecules.

The development of synthetic methods that provide access to enantiopure fluorinated piperidines has been a key focus of research. scientificupdate.com One notable approach is the dearomatization–hydrogenation (DAH) process, which allows for the creation of all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of various fluorinated piperidine derivatives that can serve as chiral starting materials. nih.gov

The utility of this compound and its analogues as chiral building blocks is demonstrated in their incorporation into drug candidates and other complex molecular targets. scientificupdate.com The rigid, stereochemically defined scaffold provided by the fluorinated piperidine ring can impart a specific three-dimensional geometry to the target molecule, which is often crucial for its biological activity.

Utilization in the Development of Chemical Probes for Biological Systems Research (focus on molecular design principles, not biological effects)

One of the key design principles is the use of fluorine as a ¹⁹F NMR probe. ossila.com The distinct NMR signal of the fluorine nucleus allows for the monitoring of the probe's interaction with its target in a biological environment, often without the need for isotopic labeling. ossila.com This non-invasive technique can provide valuable information about binding events and conformational changes.

Furthermore, the conformational rigidity imparted by the fluorine atoms in this compound is a crucial design element for chemical probes. nih.govd-nb.info A well-defined conformation can lead to higher binding affinity and selectivity for the target protein. The ability to fine-tune the conformation through the strategic placement of fluorine atoms allows for the rational design of probes with optimized properties for specific biological investigations. The design of such probes often leverages the understanding of how fluorine influences hydrogen bonding and other non-covalent interactions. nih.gov

Integration into Complex Polycyclic Systems and Supramolecular Assemblies

The unique structural and electronic properties of fluorinated piperidines, such as this compound, make them intriguing building blocks for the construction of complex polycyclic systems and supramolecular assemblies. The defined stereochemistry and conformational preferences of these fluorinated scaffolds can be used to direct the formation of larger, well-organized structures.

Research into facially polarized cyclohexanes, which share structural similarities with fluorinated piperidines, has demonstrated their potential in supramolecular chemistry. nih.gov These molecules, with their distinct polar and non-polar faces, can self-assemble into higher-order structures such as gels and have been shown to bind anions. nih.gov This suggests that this compound, with its own inherent polarity and conformational biases, could be a valuable component in the design of novel supramolecular architectures.

The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily incorporated into larger frameworks. The development of synthetic routes to functionalized 3,3-difluoropiperidines highlights their potential as intermediates in the construction of more elaborate polycyclic systems. acs.orgacs.org

Fluorine as a Conformational Tuning Tool in Molecular Design

The substitution of hydrogen with fluorine in the piperidine ring is a powerful strategy for controlling molecular conformation. The stereoelectronic effects of the C-F bond can have a profound impact on the conformational equilibrium of the ring, a principle that is widely exploited in molecular design. nih.govchim.it

A key phenomenon observed in fluorinated piperidines is the "axial-F preference," where the fluorine substituent favors an axial position over an equatorial one. nih.govresearchgate.net This preference is driven by a combination of factors, including stabilizing hyperconjugative interactions between the C-H anti-bonding orbital and the C-F bonding orbital, as well as favorable charge-dipole interactions. nih.govresearchgate.net This effect is particularly pronounced in protonated piperidines, where the interaction between the axial C-F dipole and the positive charge on the nitrogen is significant. nih.govscientificupdate.com

The conformational preferences of fluorinated piperidines can also be influenced by the solvent environment. nih.govd-nb.info Studies have shown that the conformational equilibrium can be shifted by changing the polarity of the solvent, providing an additional layer of control for molecular designers. nih.govd-nb.info This ability to fine-tune the three-dimensional structure of a molecule by introducing fluorine atoms is a cornerstone of modern medicinal chemistry and has significant implications for the design of new therapeutic agents and chemical probes. researchgate.net

Table 2: Conformational Preferences of Fluorinated Piperidine Derivatives

CompoundProtecting GroupSolventObserved ConformationReference
3,5-DifluoropiperidinePivaloyl (Piv)Chloroform (B151607)Equatorial nih.govd-nb.info
3,5-DifluoropiperidinePivaloyl (Piv)DMSOAxial nih.govd-nb.info
3,5-Difluoropiperidinetert-Butoxycarbonyl (Boc)ChloroformEquatorial nih.govd-nb.info
3,5-Difluoropiperidinetert-Butoxycarbonyl (Boc)DMSOAxial nih.govd-nb.info
3-Fluoropiperidine (B1141850)Hydrochloride SaltWaterAxial nih.gov
3,5-DifluoropiperidineHydrochloride SaltWaterDiaxial nih.govscientificupdate.com

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Characterization

Sophisticated NMR Techniques for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed analysis of cis-3,4-difluoropiperidine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments, along with variable temperature studies, provides a comprehensive picture of its structure and dynamic conformational behavior in solution. researchgate.netnih.gov

One-Dimensional NMR:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number and electronic environment of the carbon atoms in the molecule.

¹⁹F NMR: Is particularly important for fluorinated compounds, offering insights into the environment of the fluorine atoms. The ³J(¹⁹F,¹H) coupling constants are instrumental in determining the relative orientation (axial or equatorial) of the fluorine atoms. nih.gov

Two-Dimensional (2D) NMR: 2D NMR techniques are invaluable for establishing the connectivity of atoms within the molecule. libretexts.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out the proton network within the piperidine (B6355638) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of proton and carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY reveals through-bond connectivity, NOESY identifies through-space proximity between nuclei. researchgate.net For this compound, ¹⁹F/¹⁹F NOESY can be particularly useful to confirm the cis relationship of the fluorine atoms by observing their spatial closeness. researchgate.net

Variable Temperature (VT) NMR: The piperidine ring is not static and can exist in different chair conformations. VT-NMR is a powerful tool to study these conformational equilibria. oxinst.comnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the populations of different conformers. At low temperatures, the interconversion between conformers can be slowed down, sometimes allowing for the individual signals of each conformer to be resolved. oxinst.com This technique has been used to study the conformational preferences of related fluorinated piperidines, revealing the influence of factors like solvent polarity on the equilibrium between axial and equatorial conformers of the fluorine atoms. nih.govd-nb.info For instance, in some fluorinated piperidine derivatives, a higher solvent polarity has been shown to favor the axial conformation of the fluorine atom. nih.gov

Relaxation Measurements: NMR relaxation measurements can provide further details about molecular dynamics and intermolecular interactions. While less commonly reported for this specific compound, such studies could yield information on the rotational motion of the molecule and its interactions with the solvent.

A systematic analysis of various N-protected fluorinated piperidine derivatives using these NMR techniques has been crucial in establishing a deeper understanding of their conformational behavior. d-nb.info Computational studies, often performed in conjunction with experimental NMR data, help to predict the most stable conformers and rationalize the observed experimental results. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "conformational fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific type of vibration (e.g., stretching, bending). openstax.org For this compound, key vibrational bands include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region. openstax.org

N-H stretching: For the free amine, this appears as a moderate absorption in the 3300-3500 cm⁻¹ region.

C-F stretching: These vibrations give rise to strong absorptions in the 1000-1400 cm⁻¹ region. The exact position of these bands can be sensitive to the conformational state of the molecule.

C-N stretching: Usually found in the 1000-1250 cm⁻¹ region.

CH₂ bending (scissoring): Occurs around 1450 cm⁻¹.

By comparing the experimental IR spectrum with theoretical spectra calculated for different possible conformers (e.g., chair conformations with axial or equatorial fluorine atoms), it is possible to identify the predominant conformation in a given state (solid, liquid, or solution). scilit.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. csic.es It involves scattering of monochromatic light (usually from a laser) by the molecule. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. csic.es This means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and the C-F bonds, further aiding in conformational analysis.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. This "conformational fingerprint" can be used to identify the compound and to study changes in its conformation under different conditions, such as changes in temperature or solvent.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiroptical spectroscopic techniques are essential for determining its absolute configuration (the specific three-dimensional arrangement of its atoms).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region. acs.org Chiral molecules exhibit a unique ECD spectrum, which is highly sensitive to their absolute configuration. The experimental ECD spectrum is typically compared with theoretical spectra calculated for both enantiomers using quantum chemical methods. A good match between the experimental and calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.govresearchgate.net This technique provides stereochemical information based on the vibrational transitions of the molecule. core.ac.uk VCD is particularly powerful for conformational analysis of chiral molecules in solution. nih.gov The VCD spectrum is also highly sensitive to the absolute configuration and conformation. rsc.org Similar to ECD, the experimental VCD spectrum is compared with theoretical spectra calculated for the possible enantiomers and their stable conformers. acs.org This comparison allows for the determination of not only the absolute configuration but also the predominant solution-state conformation. VCD has been successfully applied to determine the absolute configuration and study the conformational properties of related chiral piperidine derivatives. nih.gov

The combination of ECD and VCD provides a robust and reliable method for the stereochemical characterization of this compound.

High-Resolution Mass Spectrometry and Chromatographic Techniques for Purity and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical technique for confirming the elemental composition of this compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often yielding the protonated molecule [M+H]⁺. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.

Chromatographic Techniques: Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or isomers.

Gas Chromatography (GC): GC can be used to determine the purity of volatile derivatives of this compound. The diastereomeric ratio of related fluorinated piperidines has been determined using GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. Reversed-phase HPLC is a common mode used for this purpose. nih.gov

Chiral HPLC: To separate the enantiomers of this compound and determine its enantiomeric purity, chiral HPLC is employed. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the separation of isomers and can be an alternative to HPLC and GC. nih.gov

The combination of HRMS and various chromatographic techniques ensures the identity, purity, and enantiomeric integrity of this compound samples.

Data Tables

Table 1: Key NMR Spectroscopic Data for Fluorinated Piperidine Derivatives

NucleusType of InformationTypical Chemical Shift Range (ppm)Coupling Constants of Interest
¹HProton environment1.5 - 4.0 (ring protons)³J(H,H), ³J(F,H)
¹³CCarbon skeleton20 - 70¹J(C,F), ²J(C,F)
¹⁹FFluorine environmentVaries depending on reference³J(F,H)

Note: Specific chemical shifts and coupling constants for this compound would require experimental data for the specific compound and conditions.

Table 2: Vibrational Spectroscopy Data for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-HStretch2850 - 3000Strong
C-FStretch1000 - 1400Strong
C-NStretch1000 - 1250Medium

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign and sustainable methods for synthesizing fluorinated piperidines is a paramount goal for modern organic chemistry. Current research is focused on moving away from harsh reagents and multi-step syntheses toward more efficient and greener alternatives.

A significant advancement in this area is the use of heterogeneous catalysis. For instance, a robust and simple cis-selective hydrogenation of readily available and inexpensive fluoropyridines has been developed using a commercial heterogeneous palladium catalyst. acs.org This method is notable for its tolerance of air and moisture, a significant advantage for large-scale production. acs.org The process allows for the chemoselective reduction of fluoropyridines while leaving other aromatic systems, such as benzene (B151609) and imidazole (B134444) rings, intact. acs.org

Another promising green approach involves the use of hydrofluoric acid (HF) complexes. The DMPU/HF complex, for example, serves as an efficient fluorinating reagent for converting alkenes into their corresponding bromofluoro compounds, which are valuable precursors for fluorinated molecules. researchgate.net Additionally, the use of an HCl•DMPU complex as both a non-nucleophilic base and a chloride source presents an environmentally friendly option for piperidine (B6355638) formation. researchgate.net

Future research will likely focus on expanding the substrate scope of these green methods and further improving their catalytic efficiency. The development of recyclable catalysts and the use of bio-based solvents are also key areas of exploration to enhance the sustainability of cis-3,4-difluoropiperidine synthesis.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for complex molecules like this compound. acs.orgacs.org These platforms enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the development process. acs.orgacs.org

Automated synthesis platforms, such as the Synple 2, are becoming increasingly accessible and can perform many common reactions in a medicinal chemist's toolbox. emolecules.com This technology bridges the gap between virtual compound libraries and the actual synthesis of target molecules. emolecules.com For radiolabeled compounds, fully automated synthesis of [177Lu]Lu-FAPI radiopharmaceuticals has been achieved with high yield and reproducibility, demonstrating the potential for automated systems in producing complex molecules for clinical applications. d-nb.info

HTE has been successfully applied to various reaction types, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and asymmetric hydrogenations. acs.org Software solutions like phactor™ are being developed to streamline the design, execution, and analysis of HTE experiments, making this powerful tool more accessible to a broader range of chemists. chemrxiv.org The application of HTE to the synthesis of fluorinated piperidines will undoubtedly lead to the discovery of novel and more efficient synthetic methods. acs.orgresearchgate.net

Exploration of Novel Catalytic Systems for Stereoselective Fluorination

The stereoselective synthesis of fluorinated piperidines remains a significant challenge. The development of novel catalytic systems that can control the stereochemistry of the fluorination step is a key area of ongoing research.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. A highly enantioselective organocatalytic aza-Michael addition has been developed for the synthesis of a functionalized 3,3-difluoro-4-pyrazolo-piperidine, a key intermediate for a kinase inhibitor. acs.org Computational analysis was instrumental in the rational selection of a highly selective catalyst for this transformation. acs.org

Transition metal catalysis also plays a crucial role in stereoselective fluorination. Rhodium- and palladium-catalyzed hydrogenations have been developed to access all-cis-(multi)fluorinated piperidines from fluoropyridines. acs.orgresearchgate.netmdpi.comnih.govnih.gov While these methods provide excellent diastereoselectivity, controlling the absolute configuration remains a challenge. researchgate.net Recent advancements in rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts have shown promise for the synthesis of chiral piperidines. acs.org

Future research will likely focus on the development of new chiral ligands and catalysts for asymmetric fluorination reactions. The combination of experimental and computational approaches will be crucial for the rational design of these new catalytic systems.

Advanced Computational Methodologies for Predictive Design of Fluoropiperidine Systems

Advanced computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of complex chemical systems. scidac.govdren.mil In the context of this compound, computational methods can be used to:

Predict Conformational Preferences: The gauche preference of the C-F bond significantly influences the conformation of fluorinated piperidines. acs.org Computational studies can provide detailed insights into the conformational landscape of these molecules and how it is affected by substitution patterns and solvent effects. scientificupdate.comacs.org

Rationalize Reaction Outcomes: Computational analysis can help elucidate reaction mechanisms and rationalize the observed stereoselectivity in fluorination reactions. acs.org This understanding is crucial for the design of more efficient and selective synthetic methods.

Design Novel Molecules with Desired Properties: By predicting properties such as pKa, lipophilicity, and binding affinity to biological targets, computational models can guide the design of new fluoropiperidine derivatives with optimized physicochemical and pharmacological properties. scientificupdate.commit.edu

The continued development of more accurate and efficient computational methods, combined with the increasing availability of high-performance computing resources, will further enhance the role of computational chemistry in the design and development of novel fluoropiperidine systems. dren.milnih.gov

Expanding the Scope of Applications as Advanced Materials Precursors or Probes

The unique properties of fluorinated piperidines make them attractive building blocks for advanced materials and as probes for studying biological systems.

In materials science, the incorporation of fluorinated motifs can enhance properties such as thermal stability, hydrophobicity, and metabolic stability. dyenamo.se For instance, 4,4-difluoropiperidine (B1302736) hydroiodide (DFPI) is used as a precursor for constructing low-dimensional perovskite films with improved performance and water resistance for solar cell applications. dyenamo.se

In chemical biology, fluorinated piperidines can serve as valuable probes to study biological processes. researchgate.netsmolecule.com The fluorine atom can be used as a sensitive NMR probe to study protein-ligand interactions. researchgate.net Furthermore, the modulation of the piperidine nitrogen's basicity through fluorination can be exploited to design molecules with improved efficacy and safety profiles. scientificupdate.com For example, fluorination has been used to reduce cardiovascular toxicity by disrupting binding to the hERG potassium ion channel. scientificupdate.com

Future research will likely explore the use of this compound and its derivatives in a wider range of applications, including the development of new polymers, liquid crystals, and bioactive molecules with tailored properties.

Q & A

Q. How is cis-3,4-difluoropiperidine synthesized, and what methods ensure stereochemical purity?

Methodological Answer: The synthesis typically involves dearomatization-hydrogenation of fluorinated pyridine precursors. For example, catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂ with PtO₂) can reduce fluorinated aromatic intermediates to the saturated piperidine structure while retaining stereochemistry . Purification techniques like recrystallization (e.g., MeOH/H₂O) or sublimation are critical to isolate the cis isomer, as GC analysis often reveals minor trans impurities due to epimerization during handling .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine positioning and stereochemistry. X-ray crystallography provides definitive structural proof, as demonstrated in studies resolving diastereomeric mixtures . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral columns can assess enantiomeric excess.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for hazards such as skin/eye irritation and respiratory risks. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, flush eyes with water for ≥15 minutes and wash skin with soap/water. Avoid inhalation by working under inert atmospheres .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence the stereoselectivity of this compound synthesis?

Methodological Answer: Temperature modulates kinetic vs. thermodynamic control. For example, lower temperatures (0°C) may favor one isomer (e.g., 49% yield of cis-3′), while room temperature promotes decomposition to alternative products (e.g., 33% yield of cis-1 in fullerene functionalization studies). Catalyst selection (e.g., PtO₂ vs. Pd/C) also impacts hydrogenation efficiency .

Q. What mechanistic insights explain the stability of the cis configuration in 3,4-difluoropiperidine derivatives?

Methodological Answer: Computational studies (DFT) can model steric and electronic effects. Fluorine’s electronegativity reduces ring puckering strain, stabilizing the cis conformation. Experimental evidence from crystallography and NMR coupling constants (e.g., J values for axial-equatorial fluorine interactions) supports these models .

Q. How can electrochemical methods be adapted for synthesizing this compound derivatives?

Methodological Answer: Electrochemical dearomatization using dianionic intermediates (e.g., [60]fulleroindoline) enables regioselective functionalization. Optimize parameters like electrode material (e.g., carbon vs. platinum) and electrolyte composition to control redox potentials and minimize side reactions .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported yields of this compound across studies?

Methodological Answer: Systematically replicate conditions (e.g., solvent purity, catalyst activation) and validate analytical methods. For example, GC-MS quantification may overestimate yields if impurities co-elute. Cross-check with ¹⁹F NMR integration for accuracy .

Q. What strategies improve the scalability of this compound synthesis without compromising stereochemical integrity?

Methodological Answer: Transition from batch to flow chemistry for better temperature/pressure control. Use immobilized catalysts (e.g., Pt on Al₂O₃) to enhance reusability and reduce metal leaching. Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy .

Application-Driven Questions

Q. How does fluorination at the 3,4-positions of piperidine influence its bioactivity in medicinal chemistry studies?

Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Compare cis vs. trans isomers in receptor-binding assays (e.g., sigma receptor activity studies) to isolate stereochemical effects on potency .

Q. What role does this compound play in designing fluorinated ligands for asymmetric catalysis?

Methodological Answer: The cis configuration provides a rigid scaffold for chiral ligands. Test derivatives in catalytic asymmetric hydrogenation or C–C bond-forming reactions. Characterize enantioselectivity via chiral HPLC and correlate with ligand geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.